

# Go6976: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: Go6976

Cat. No.: B1671985

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## Abstract

**Go6976** is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. Initially identified as a selective inhibitor of the conventional protein kinase C (PKC) isoforms, its activity profile has been shown to encompass other critical signaling kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (Flt3). This technical guide provides an in-depth analysis of the mechanism of action of **Go6976**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its impact on cellular signaling pathways.

## Core Mechanism of Action: Kinase Inhibition

**Go6976** exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of sensitive kinases. Its indolocarbazole structure allows it to fit into the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades controlled by these kinases, leading to a variety of cellular responses.

## Primary Targets: Conventional Protein Kinase C (PKC) Isoforms

**Go6976** demonstrates high affinity for the calcium-dependent, conventional PKC isoforms (cPKCs), specifically PKC $\alpha$  and PKC $\beta$ 1.[1] It is significantly less potent against the novel (nPKCs) and atypical (aPKCs) PKC isoforms.[2] This selectivity for cPKCs makes it a valuable tool for dissecting the specific roles of these isoforms in cellular processes.

## Secondary Targets and Off-Target Effects

Beyond its effects on PKC, **Go6976** has been shown to inhibit other kinases with significant potency. Notably, it is a potent inhibitor of JAK2 and Flt3, both of which are crucial mediators in hematopoiesis and are implicated in various cancers.[1] The compound also exhibits inhibitory activity against TrkA and TrkB. This broader activity profile should be considered when interpreting experimental results.

## Quantitative Inhibition Data

The inhibitory potency of **Go6976** against a panel of kinases is summarized below. These values, typically presented as the half-maximal inhibitory concentration (IC50), are crucial for determining appropriate experimental concentrations.

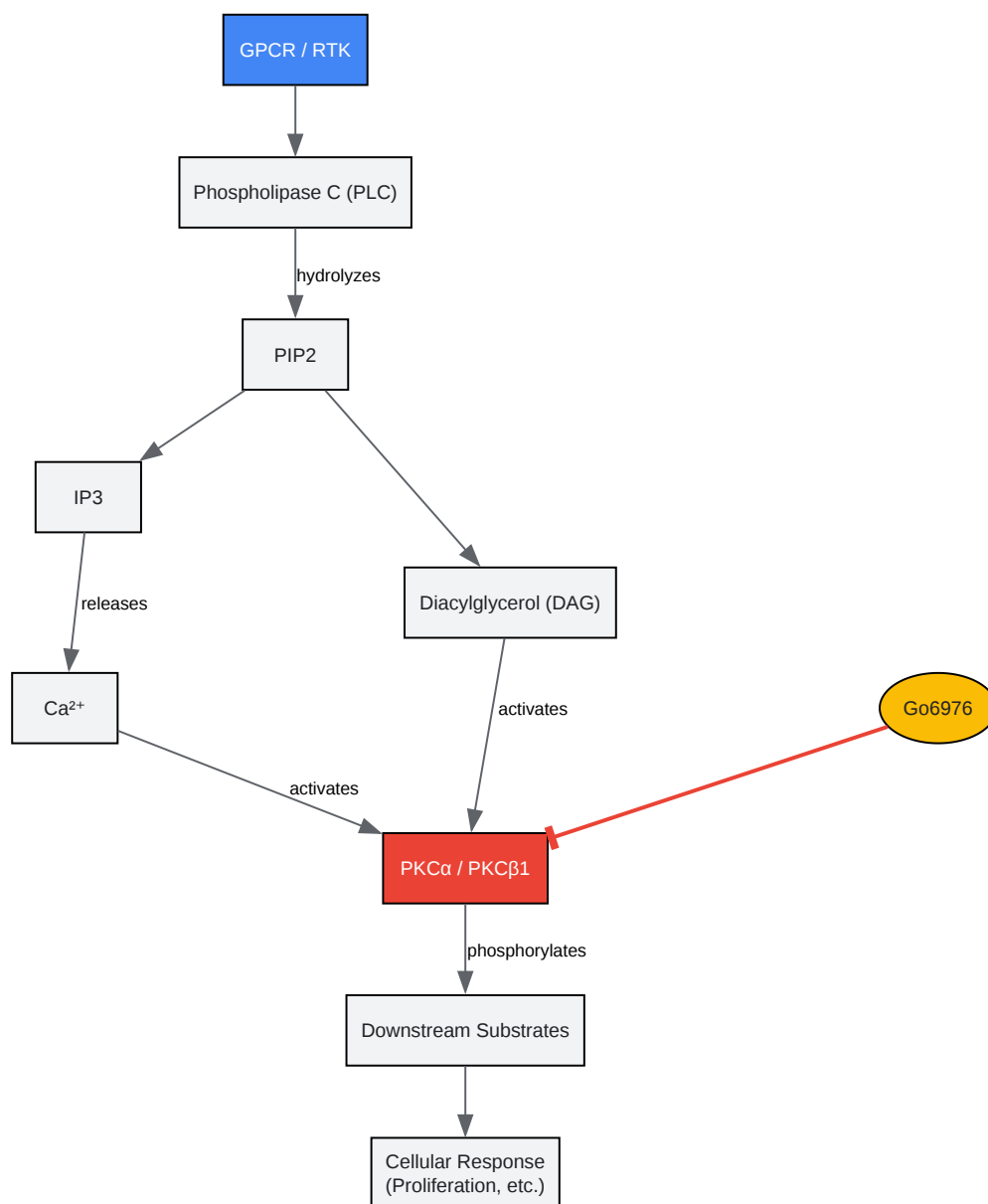
Target Kinase	IC50 (nM)	Species/System	Reference
PKC (total)	7.9	Rat Brain	[1]
PKC $\alpha$	2.3	Cell-free assay	[1]
PKC $\beta$ 1	6.2	Cell-free assay	[1]
PKC $\delta$	> 3000	In vitro	
PKC $\epsilon$	> 3000	In vitro	
PKC $\zeta$	> 3000	In vitro	
JAK2	Potent inhibitor	Cell-free assay	[1]
Flt3	Potent inhibitor	Cell-free assay	[1]
TrkA	5	In vitro	
TrkB	30	In vitro	
JAK3	130	In vitro	

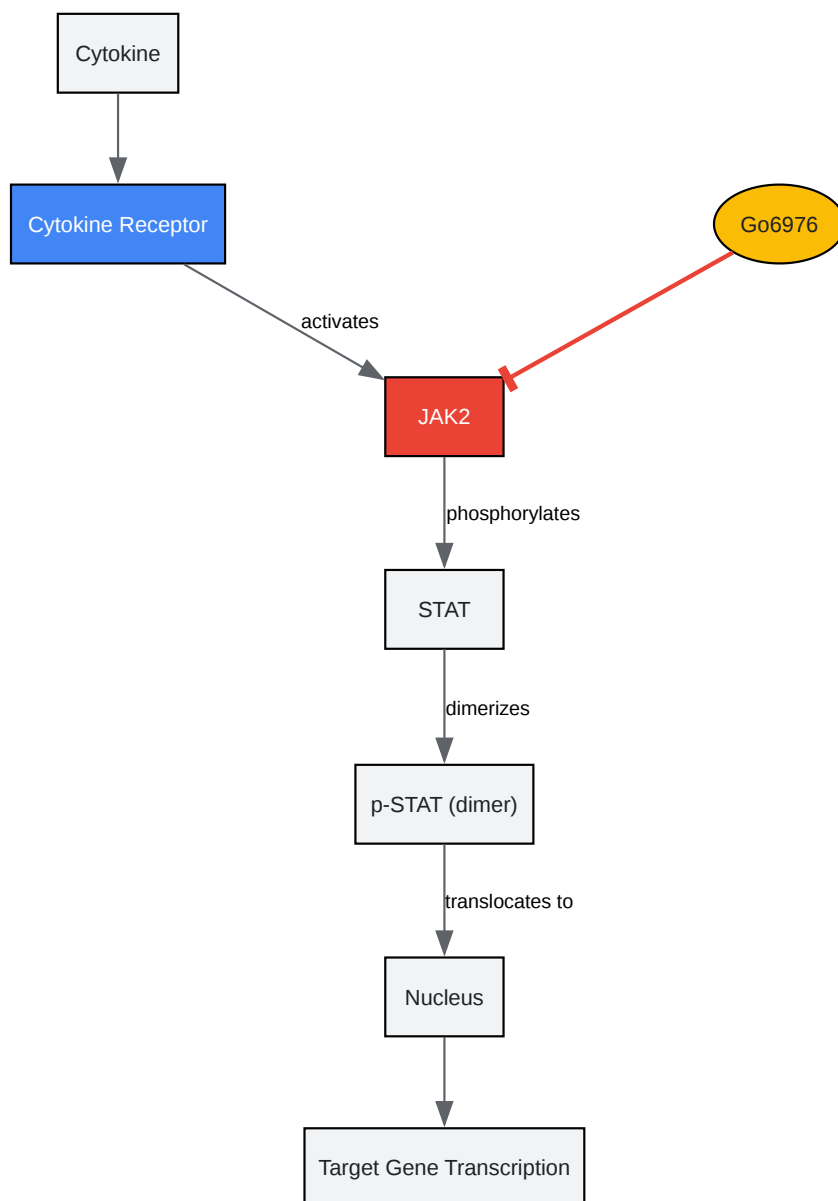
## Impact on Cellular Signaling Pathways

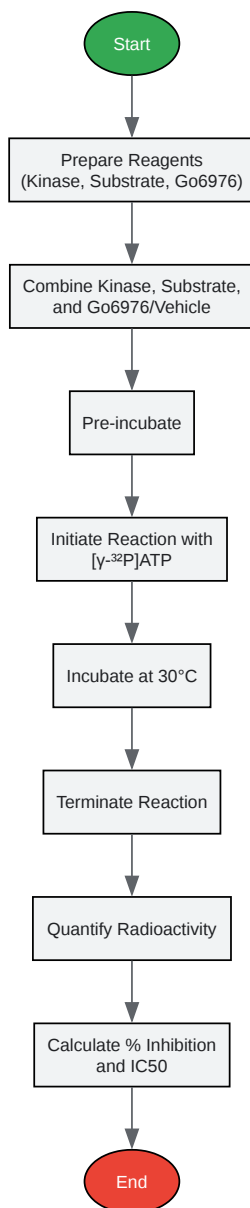
The inhibition of its target kinases by **Go6976** leads to the modulation of several critical signaling pathways.

### PKC Signaling Pathway

By inhibiting conventional PKC isoforms, **Go6976** blocks the downstream signaling events initiated by diacylglycerol (DAG) and intracellular calcium. This can affect a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.







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## References

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- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
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